
1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have shown significant biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Diethylethoxy Group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in cells.
Pathway Modulation: Affecting signaling pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: The parent compound with a simpler structure.
3-(N,N-Diethylethoxy)-1H-Indazole: Lacking the trifluoromethyl group.
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-Indazole: Lacking the diethylethoxy group.
Uniqueness
1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to the presence of both trifluoromethyl and diethylethoxy groups, which can impart distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Numéro CAS |
21487-13-8 |
|---|---|
Formule moléculaire |
C20H22F3N3O |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
N,N-diethyl-2-[1-[3-(trifluoromethyl)phenyl]indazol-3-yl]oxyethanamine |
InChI |
InChI=1S/C20H22F3N3O/c1-3-25(4-2)12-13-27-19-17-10-5-6-11-18(17)26(24-19)16-9-7-8-15(14-16)20(21,22)23/h5-11,14H,3-4,12-13H2,1-2H3 |
Clé InChI |
OFLRFYYBWODTDA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=NN(C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


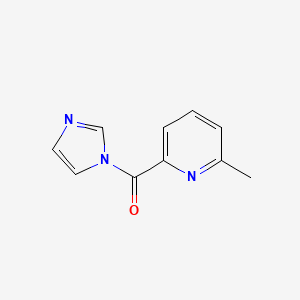
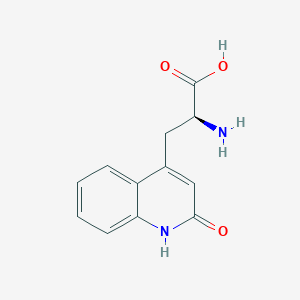
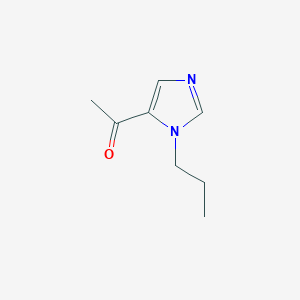
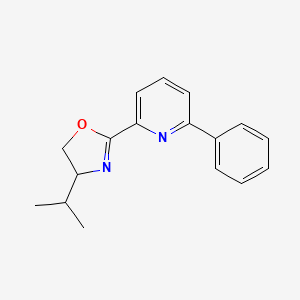

![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
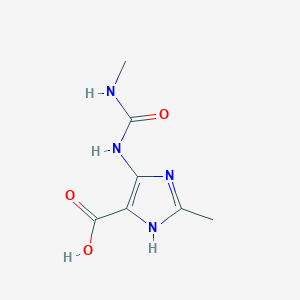

![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)
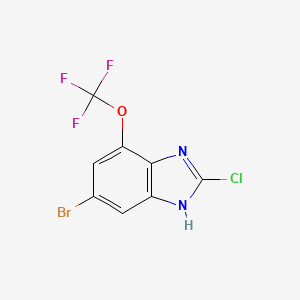



![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)
